N-(Benzhydrylideneamino)-2-bromo-acetamide
Overview
Description
N-(Benzhydrylideneamino)-2-bromo-acetamide is an organic compound that features a benzhydrylideneamino group attached to a 2-bromo-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzhydrylideneamino)-2-bromo-acetamide typically involves the reaction of benzhydrylideneamine with 2-bromoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(Benzhydrylideneamino)-2-bromo-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromo-acetamide moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-(Benzhydrylideneamino)-2-azido-acetamide or N-(Benzhydrylideneamino)-2-amino-acetamide can be formed.
Oxidation Products: Oxidation can lead to the formation of N-(Benzhydrylideneamino)-2-bromo-acetic acid.
Reduction Products: Reduction can yield N-(Benzhydrylideneamino)-2-bromo-ethanol.
Scientific Research Applications
N-(Benzhydrylideneamino)-2-bromo-acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Benzhydrylideneamino)-2-bromo-acetamide involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially leading to its biological effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(Benzhydrylideneamino)-2-chloro-acetamide
- N-(Benzhydrylideneamino)-2-iodo-acetamide
- N-(Benzhydrylideneamino)-2-fluoro-acetamide
Uniqueness
N-(Benzhydrylideneamino)-2-bromo-acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications that other halogenated derivatives may not be able to achieve.
Properties
IUPAC Name |
N-(benzhydrylideneamino)-2-bromoacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c16-11-14(19)17-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISNXAVKZNNNPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)CBr)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330488 | |
Record name | N-(BENZHYDRYLIDENEAMINO)-2-BROMO-ACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79289-10-4 | |
Record name | NSC265427 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(BENZHYDRYLIDENEAMINO)-2-BROMO-ACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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